molecular formula C18H28O2 B1209574 10,12-Octadecadiynoic acid CAS No. 7333-25-7

10,12-Octadecadiynoic acid

Cat. No. B1209574
CAS RN: 7333-25-7
M. Wt: 276.4 g/mol
InChI Key: WNNYSRHBDYRXCH-UHFFFAOYSA-N
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Description

10,12-Octadecadiynoic acid is an octadecadiynoic acid having its triple bonds at positions 10 and 12 . It is a long-chain fatty acid .


Synthesis Analysis

The synthesis of octadecadienoic acids with conjugated double bond systems has been approached in several ways. One approach involves the synthesis of (10Z, 12Z)-octadecadienoic acid via an enyne-substructure. Another approach uses an educt with a conjugated double bond system for the synthesis of (10E, 12E)-octadecadienoic acid. The Suzuki cross-coupling method has also been used for the synthesis of (7E,9Z)-octadecadienoic acid .


Molecular Structure Analysis

The molecular formula of 10,12-Octadecadiynoic acid is C18H28O2 . The IUPAC name is octadeca-10,12-diynoic acid . The InChI is 1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-5,10-17H2,1H3,(H,19,20) .


Physical And Chemical Properties Analysis

The molecular weight of 10,12-Octadecadiynoic acid is 276.4 g/mol . The XLogP3 is 6.6 , indicating its lipophilicity. It has one hydrogen bond donor and two hydrogen bond acceptors .

properties

IUPAC Name

octadeca-10,12-diynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-5,10-17H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNYSRHBDYRXCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#CC#CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334967
Record name 10,12-Octadecadiynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10,12-Octadecadiynoic acid

CAS RN

7333-25-7
Record name 10,12-Octadecadiynoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7333-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10,12-Octadecadiynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 10,12-octadecadiynoic acid in ginseng plants?

A1: Research suggests that 10,12-octadecadiynoic acid is a significant component of the nonpolar extract in ginseng, particularly in older plants. A study analyzing the nonpolar components of ginseng across different ages found that 10,12-octadecadiynoic acid content increased as the plant aged, becoming a predominant component (over 50%) in older ginseng alongside falcarinol. [] This accumulation pattern suggests a potential role in the plant's life cycle or a response to environmental factors, though further research is needed to elucidate its specific function.

Q2: How is 10,12-octadecadiynoic acid used in nanotechnology?

A2: 10,12-Octadecadiynoic acid exhibits potential in the controlled assembly of nanomaterials. A study demonstrated that self-assembled monolayers of 10,12-octadecadiynoic acid on a molybdenum disulfide substrate can act as templates for the ordered arrangement of gold nanoparticles. [] The unsaturated π systems in the molecule's structure are believed to play a key role in guiding the nanoparticle organization. This templating ability makes 10,12-octadecadiynoic acid promising for applications in nanoelectronics and nanophotonics, where precise control over nanoparticle arrangement is crucial.

Q3: Has 10,12-octadecadiynoic acid been found in other plants besides ginseng?

A3: Yes, 10,12-octadecadiynoic acid has been identified in other plant species. Research on Dracocephalum diversifolium revealed 10,12-octadecadiynoic acid as a constituent of its gasoline extract, representing 2.0% of the volatile compounds identified. [] This finding suggests a broader distribution of this compound in the plant kingdom and opens avenues for investigating its potential roles and applications beyond ginseng.

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